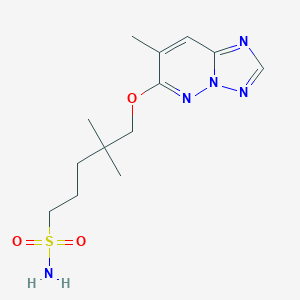

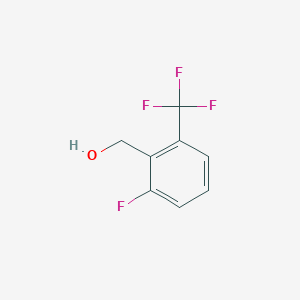

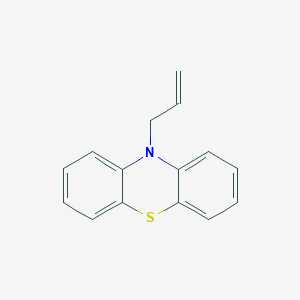

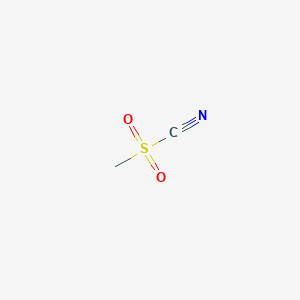

![molecular formula C10H14BrN B141409 N-[(4-bromophenyl)methyl]propan-1-amine CAS No. 150869-52-6](/img/structure/B141409.png)

N-[(4-bromophenyl)methyl]propan-1-amine

概要

説明

N-[(4-bromophenyl)methyl]propan-1-amine is a chemical compound that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with bromophenyl groups and amine functionalities are discussed, indicating the relevance of such structures in pharmacological and chemical studies.

Synthesis Analysis

The synthesis of related bromophenyl amines can involve various strategies, including enzymatic methods and classical chemical reactions. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to N-[(4-bromophenyl)methyl]propan-1-amine . Additionally, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives, which include a bromophenyl moiety, was described, highlighting the potential for such compounds as trypanocide agents . These methods could potentially be adapted for the synthesis of N-[(4-bromophenyl)methyl]propan-1-amine.

Molecular Structure Analysis

The molecular structure of bromophenyl amines can be characterized using various spectroscopic techniques. For example, the 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine were studied both experimentally and theoretically to understand their conformational properties . Such studies are crucial for elucidating the structure of N-[(4-bromophenyl)methyl]propan-1-amine and predicting its behavior in different environments.

Chemical Reactions Analysis

Bromophenyl amines can participate in various chemical reactions due to their functional groups. The indirect anodic oxidation of amines mediated by brominated aryl amines, for example, was investigated, showing that tris(4-bromophenyl)amine is an effective electron transfer mediator for the oxidation of amines . This suggests that N-[(4-bromophenyl)methyl]propan-1-amine could also be involved in similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl amines can be influenced by their molecular structure. The introduction of N-phenyl substituents to aminostilbenes, for instance, leads to changes in the absorption and fluorescence spectra, indicating that the presence of a bromophenyl group in N-[(4-bromophenyl)methyl]propan-1-amine could similarly affect its photophysical properties . Additionally, the stability of methanimine derivatives, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, in cycloaddition reactions , suggests that the stability and reactivity of N-[(4-bromophenyl)methyl]propan-1-amine could also be noteworthy.

科学的研究の応用

Synthesis and Chemical Applications

N-[(4-bromophenyl)methyl]propan-1-amine and similar compounds are integral in the synthesis of various chemicals. An example is the use of earth-abundant metal-based catalysts for the synthesis of N-methylated and N-alkylated amines, which are important in life-science molecules (Senthamarai et al., 2018). Another study involves the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and its characterization, which shows its stability and potential for nonlinear optical properties (Tamer et al., 2016).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of N-[(4-bromophenyl)methyl]propan-1-amine are explored for various potential therapeutic applications. For instance, studies on molecules like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine show their efficacy as κ-opioid receptor antagonists, which could have implications in treating depression and addiction disorders (Grimwood et al., 2011).

Molecular Structure and Analysis

Understanding the molecular structure and properties of such compounds is critical. Studies involving X-ray diffraction and computational methods have been used to analyze the structures of similar amines, aiding in the understanding of their physical and chemical properties (Nycz et al., 2011).

Enzymatic Synthesis and Catalysis

Enzymatic strategies have been developed for synthesizing enantioenriched amines, which is significant for pharmaceutical applications. An example is the chemoenzymatic strategy towards the synthesis of Levofloxacin precursor using transaminases and lipases (Mourelle-Insua et al., 2016).

Safety And Hazards

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHQBWJJQFTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)propan-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。